3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline is an organic compound characterized by its unique molecular structure that includes a triazole ring and an aniline moiety. The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its biological activity and interaction with various molecular targets.
This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, including antifungal and antibacterial properties. The methoxymethyl substitution enhances solubility and bioavailability, making it a candidate for further research in medicinal chemistry. The chemical structure features a triazole ring at one end and an aniline group at the other, which contributes to its reactivity and interaction with biological systems.
The synthesis of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline typically involves several key steps:
These methods can be optimized for industrial production by employing continuous flow reactors and automated synthesis systems to enhance yield and purity .
The molecular structure of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with enzymes or receptors .
3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Methoxymethyl chloride | Presence of base |
These reactions allow for the modification of the compound to explore its derivatives and enhance its properties .
The mechanism of action of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The presence of the methoxymethyl group improves solubility, facilitating better interaction with biological systems .
The physical properties of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline include:
The chemical properties include:
These properties make it suitable for various applications in research .
3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring new applications in drug development and agrochemicals .
The 1,2,4-triazole ring system, characterized by a five-membered structure with three nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its exceptional capacity for molecular interactions and metabolic stability. This heterocycle serves as a bioisostere for carboxylic acids, amides, and esters, enhancing pharmacokinetic properties while retaining bioactivity. Its dipole moment (∼4.8 D) facilitates strong hydrogen bonding with biological targets, and aromaticity confers robustness against metabolic degradation. Notably, the triazole nitrogen atoms can engage in coordinate bonds with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes like CYP51 (lanosterol 14α-demethylase), a key target in antifungal therapy [9] [10].
The 1,2,4-triazole core features in numerous clinical agents, including antifungals (fluconazole, voriconazole), antivirals (ribavirin), and aromatase inhibitors (letrozole). Its versatility stems from the ability to sustain diverse substituents at the N1, C3, N4, and C5 positions, enabling fine-tuning of electronic, steric, and solubility parameters. For example, fluconazole derivatives with optimized N1-alkyl chains exhibit enhanced antifungal potency against Candida albicans (MIC₈₀ values as low as 0.00097 μg/mL) by improving target affinity and cellular penetration [9] [10]. The compound 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline (PubChem CID: 90135673) exemplifies this design, integrating aniline and methoxymethyl groups to leverage synergistic pharmacophoric effects [1].
Table 1: Biopharmaceutical Properties of 1,2,4-Triazole-Based Drugs
Drug | Target/Indication | Key Structural Features | logP | Water Solubility |
---|---|---|---|---|
Fluconazole | CYP51 (Antifungal) | Difluorophenyl, triazolyl methanol | 0.5 | High |
Letrozole | Aromatase (Anticancer) | Cyanobenzyl, triazole | 1.9 | Moderate |
Ribavirin | RNA polymerase (Antiviral) | Ribose, carboxamide-triazole | -1.7 | High |
3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline | Multi-target | Methoxymethyl, aniline-triazole hybrid | 0.84* | 1.39 mg/mL* |
*Predicted data for 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline [4] [7].
Methoxymethyl (-CH₂OCH₃) substituents are strategic modifiers in heterocyclic drug design, imparting distinct physicochemical and pharmacological advantages. This group combines steric accessibility (molecular volume ∼54 ų), moderate hydrophilicity, and hydrogen-bond-accepting capacity. The ether oxygen atom elevates electron density on adjacent carbon atoms, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. Crucially, methoxymethyl enhances aqueous solubility compared to alkyl chains of similar size, as evidenced by logP reductions of 0.5–1.0 units in triazole analogues [3] [9].
In the context of 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline, the methoxymethyl group at C3 of the triazole ring serves dual roles:
Empirical studies on ergoline derivatives further validate its impact. 8-Methoxymethylergolines exhibit 5-fold greater dopamine receptor affinity than methylthio analogues, attributed to optimized steric contour and polarity [6]. Similarly, vinyl triazole antifungals bearing methoxymethyl groups show MIC values of 0.02–0.52 mM against resistant Aspergillus strains, outperforming ketoconazole (MIC 0.28–1.88 mM) [2].
Table 2: Influence of Methoxymethyl vs. Methyl on Pharmacokinetic Parameters
Compound Class | Substituent | logD₇.₄ | Solubility (μg/mL) | Microsomal Stability (t₁/₂, min) | Target Affinity (Kᵢ, nM) |
---|---|---|---|---|---|
Triazole antifungals | -CH₃ | 2.1 | 45 | 12 | 380 |
Triazole antifungals | -CH₂OCH₃ | 1.6 | 110 | 42 | 190 |
Pyrazole analgesics* | -CH₃ | 1.8 | 28 | 18 | 420 |
Pyrazole analgesics* | -CH₂OCH₃ | 1.3 | 85 | 55 | 210 |
*Data from pyrazole-based models [3] [6].
Aniline-triazole hybrids represent a convergent pharmacophore strategy, merging the metalloenzyme-inhibitory capacity of anilines with the heterocyclic versatility of triazoles. The aniline moiety (-C₆H₄NH₂) contributes two critical features:
In 3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline, the aniline is directly conjugated to the triazole C5 position, creating an extended π-system that augments target affinity. Computational analyses (molecular docking, DFT) reveal:
Biological evaluations corroborate this design. Palmitic acid-derived triazole-aniline hybrids (e.g., compound T2) inhibit HCT116 colon cancer cells (IC₅₀ = 3.84 μM) more potently than 5-fluorouracil (IC₅₀ = 25.36 μM) by dual topoisomerase inhibition and pro-apoptotic signaling [8]. Similarly, 3-(1,2,4-triazol-1-yl)aniline derivatives exhibit broad-spectrum antimicrobial activity against Escherichia coli and Candida albicans (MIC = 12.3–27.1 μM), attributed to membrane depolarization and ergosterol biosynthesis disruption [7] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: